molecular formula C8H8BrIO B8137577 (2-Bromo-5-iodo-3-methylphenyl)methanol

(2-Bromo-5-iodo-3-methylphenyl)methanol

Cat. No.: B8137577
M. Wt: 326.96 g/mol
InChI Key: WNGMROXXTMLNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-iodo-3-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H8BrIO and its molecular weight is 326.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-5-iodo-3-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-iodo-3-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-iodo-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGMROXXTMLNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 2-bromo-5-iodo-3-methyl substituted benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-5-iodo-3-methyl Substituted Benzene Derivatives: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

Aromatic compounds are fundamental building blocks in medicinal chemistry, providing rigid scaffolds essential for precise interactions with biological targets.[1] Among these, polysubstituted benzene derivatives, particularly those bearing multiple, distinct halogen atoms, offer unparalleled synthetic versatility. The 2-bromo-5-iodo-3-methylbenzene scaffold is a prime example of such a strategic intermediate. Its value lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which enables chemists to perform sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this scaffold, offering field-proven insights for researchers in organic synthesis and drug development.

PART 1: Synthesis of the 2-Bromo-5-iodo-3-methylbenzene Core

The successful synthesis of polysubstituted benzenes hinges on the careful ordering of reactions, taking into account the directing effects of existing substituents.[2] A common and effective route to the target scaffold begins with a commercially available starting material like 3-methylaniline (m-toluidine), proceeding through controlled halogenation and diazotization steps.

Conceptual Synthetic Workflow

The logical pathway involves introducing the halogen substituents in a sequence that leverages their directing effects to achieve the desired 1,2,3,5-substitution pattern. A plausible retrosynthetic analysis is outlined below.

Target 2-Bromo-5-iodo-3-methylbenzene Intermediate2 4-Iodo-3-methylaniline Target->Intermediate2 Sandmeyer Reaction (Diazotization then Bromination) Intermediate1 3-Methylaniline (m-Toluidine) Intermediate2->Intermediate1 Iodination

Caption: Retrosynthetic analysis for 2-bromo-5-iodo-3-methylbenzene.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol adapts a standard Sandmeyer reaction procedure, a robust method for introducing halides onto an aromatic ring via a diazonium salt intermediate. A similar procedure has been documented for the synthesis of the related 2-bromo-5-iodo-1,3-dimethylbenzene.[3]

Step 1: Iodination of 3-Methylaniline

  • Pre-reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 3-methylaniline in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Slowly add a source of electrophilic iodine, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), while maintaining the temperature below 25°C. The methyl group is an ortho-, para-director, leading to a mixture of iodinated products. The desired 4-iodo-3-methylaniline isomer must be purified, typically via column chromatography.

Step 2: Diazotization and Sandmeyer Bromination

  • Diazotization:

    • Suspend the purified 4-iodo-3-methylaniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HBr) and cool the mixture to 0-5°C in an ice bath.[3]

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5°C to form the unstable diazonium salt. The reaction is complete when the solution gives a positive test with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).[3]

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

  • Workup and Purification:

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with aqueous NaOH and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure 2-bromo-5-iodo-3-methylbenzene.

PART 2: Selective Functionalization via Cross-Coupling Reactions

The primary utility of the 2-bromo-5-iodo-3-methylbenzene scaffold is its capacity for selective functionalization. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed oxidative addition steps, which is the rate-determining step in many cross-coupling reactions.[4] This reactivity difference (I > OTf > Br >> Cl) allows for a modular approach to building molecular complexity.[4][5]

cluster_0 Pathway 1: Selective C-I Functionalization cluster_1 Pathway 2: Subsequent C-Br Functionalization start 2-Bromo-5-iodo-3-methylbenzene C-I Bond C-Br Bond step1_reac Suzuki or Sonogashira Coupling (Mild Conditions) start:f1->step1_reac step1_prod 2-Bromo-3-methyl-5-(R)-benzene New C-C Bond C-Br Bond Intact step1_reac->step1_prod Reacts at C-I Site step2_reac Second Cross-Coupling (Harsher Conditions) step1_prod:f2->step2_reac step2_prod 3-Methyl-5-(R)-2-(R')-benzene First C-C Bond Second C-C Bond step2_reac->step2_prod Reacts at C-Br Site Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pdII_complex R-Pd(II)L₂-I ox_add->pdII_complex transmetal Transmetalation pdII_complex->transmetal pdII_r_rprime R-Pd(II)L₂-R' transmetal->pdII_r_rprime red_elim Reductive Elimination pdII_r_rprime->red_elim red_elim->pd0 product R-R' red_elim->product reagents1 R-I reagents1->ox_add reagents2 R'-B(OH)₂ + Base reagents2->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki Coupling at the C-I Position

  • Setup: To an oven-dried flask, add 2-bromo-5-iodo-3-methylbenzene (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.). [4]2. Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe. [6]Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by TLC or GC-MS. The reaction should selectively occur at the more reactive C-I position.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

ParameterTypical Conditions for C-I CouplingNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol% loading is common.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid. [7]
Solvent Dioxane/H₂O, Toluene/H₂O, THFBiphasic systems are often used. [6]
Temperature 80-100°CHarsher conditions may be needed for C-Br coupling.
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. [8]The classic protocol uses a dual catalyst system of palladium and copper(I) iodide. [9] Mechanism Overview: The reaction proceeds via two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with oxidative addition of Pd(0) to the C-I bond.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from palladium, forming the product and regenerating the Pd(0) catalyst. [8]

Sonogashira_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pdII_complex R-Pd(II)L₂-I ox_add->pdII_complex transmetal Transmetalation pdII_complex->transmetal pdII_r_alkyne R-Pd(II)L₂-C≡CR' transmetal->pdII_r_alkyne red_elim Reductive Elimination pdII_r_alkyne->red_elim red_elim->pd0 product R-C≡CR' red_elim->product reagent_halide R-I reagent_halide->ox_add reagent_alkyne H-C≡CR' cu_acetylide Cu-C≡CR' reagent_alkyne->cu_acetylide CuI, Base cu_acetylide->transmetal

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

  • Setup: In a Schlenk flask, combine 2-bromo-5-iodo-3-methylbenzene (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine or diisopropylamine) followed by the terminal alkyne (1.1-1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C). The reaction is often rapid. Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the resulting product by column chromatography.

PART 3: Characterization

Unambiguous characterization is crucial. A combination of spectroscopic and analytical techniques is required to confirm the structure and purity of the synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The aromatic region will show distinct signals for the protons on the benzene ring. Their splitting patterns (e.g., doublets, singlets) and coupling constants will confirm the substitution pattern. A singlet corresponding to the methyl group protons will be observed in the upfield region (~2.0-2.5 ppm).

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the halogen-bearing carbons, whose chemical shifts are highly informative.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Will show characteristic C-H stretching frequencies for the aromatic ring and the methyl group, as well as C-C ring stretching vibrations.

  • X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides definitive proof of structure, including precise bond lengths and angles. For example, the crystal structure of the related 2-bromo-5-iodo-1,3-dimethylbenzene has been reported, confirming the planarity of the non-hydrogen atoms with the benzene ring. [3][10]

PART 4: Applications in Research and Development

The 2-bromo-5-iodo-3-methylbenzene core is not an end-product but a high-value intermediate for constructing complex molecules. Its applications are most prominent in medicinal chemistry and materials science.

  • Medicinal Chemistry: The scaffold allows for the rapid generation of libraries of complex molecules for drug discovery. By varying the groups introduced via Suzuki, Sonogashira, or other coupling reactions at the two distinct halogen positions, chemists can systematically explore the structure-activity relationship (SAR) of a potential drug candidate. This approach is used to develop novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases. [11][12][13]* Materials Science: The ability to construct extended conjugated systems makes these intermediates useful for creating organic electronic materials. Arylalkynes and biaryl compounds synthesized from this scaffold can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. [14]

Conclusion and Future Outlook

The 2-bromo-5-iodo-3-methyl substituted benzene framework exemplifies the power of strategic design in organic synthesis. The orthogonal reactivity of its two distinct carbon-halogen bonds provides a reliable and flexible platform for the modular construction of complex molecular architectures. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, the utility of such versatile building blocks will only increase. Future research will likely focus on developing even more efficient and sustainable catalytic systems for their functionalization and expanding their application in the synthesis of next-generation pharmaceuticals and advanced materials.

References

Sources

Technical Guide: Strategic Applications of (2-Bromo-5-iodo-3-methylphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of (2-Bromo-5-iodo-3-methylphenyl)methanol (CAS: 2091676-26-3) in modern drug discovery. It focuses on the compound's utility as a high-value orthogonal scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Executive Summary

(2-Bromo-5-iodo-3-methylphenyl)methanol is a tri-functionalized aromatic scaffold designed for high-precision diversity-oriented synthesis (DOS). Unlike simple benzyl alcohols, this molecule integrates three distinct reactive handles—iodine (C5) , bromine (C2) , and a hydroxymethyl group (C1) —alongside a methyl group (C3) that imparts critical steric and physicochemical properties.

Its primary utility lies in sequential chemoselective functionalization , allowing medicinal chemists to construct complex, non-symmetrical bi-aryl or tri-aryl systems (common in kinase inhibitors and PROTAC linkers) without the need for protecting groups.

Core Structural Advantages
FeaturePositionFunctionality & Strategic Value
Iodine C5Primary Coupling Vector: Highest reactivity for Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at low temperatures.
Bromine C2Secondary Coupling Vector: Orthogonal reactivity; remains inert during C5-functionalization, activated only under forcing conditions or specific ligand sets.
Methyl C3"Magic Methyl" Effect: Induces a dihedral twist (atropisomerism potential) relative to C2, improving selectivity and solubility (

).
Hydroxymethyl C1Anchor Point: Precursor for electrophiles (aldehydes, alkyl halides) or nucleophiles (via etherification) for linker attachment.

Orthogonal Reactivity & Synthetic Logic

The power of this scaffold resides in the reactivity hierarchy of the Carbon-Halogen bonds. The bond dissociation energy (BDE) difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) allows for temperature-controlled chemoselectivity.

The Sequential Functionalization Workflow

The following logic gate governs the synthesis of library candidates:

  • Step 1 (C5-I): Kinetic control. Reacts with boronic acids/alkynes at RT.

  • Step 2 (C1-OH): Functional group interconversion (FGI) to lock the linker.

  • Step 3 (C2-Br): Thermodynamic control. Reacts with sterically demanding partners at elevated temperatures.

ReactivityWorkflow Scaffold (2-Bromo-5-iodo-3-methylphenyl)methanol Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Target: R1 Introduction Scaffold->Step1 Pd(PPh3)4, RT Intermediate1 5-Substituted Intermediate (Br intact) Step1->Intermediate1 Step2 Step 2: C1-Modification (Oxidation/Substitution) Target: Linker/Headgroup Intermediate1->Step2 MnO2 or SOCl2 Intermediate2 Core Scaffold (Br intact, Linker Set) Step2->Intermediate2 Step3 Step 3: C2-Coupling (Buchwald/Suzuki) Target: R2 (Steric Bulk) Intermediate2->Step3 Pd2(dba)3, XPhos, 100°C Final Final Drug Candidate Step3->Final

Caption: Chemoselective workflow exploiting the reactivity gap between C5-I and C2-Br.

Detailed Experimental Protocols

Note: These protocols are derived from standard practices for poly-halogenated aromatics and must be validated for specific substrates.

Protocol A: Chemoselective Suzuki Coupling at C5 (Iodine)

Objective: Install an aryl group at the 5-position without touching the 2-bromo or 1-hydroxymethyl groups.

  • Reagents:

    • Scaffold (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • Catalyst:

      
       (5 mol%) — Chosen for high selectivity toward I vs Br.
      
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: DME/Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Charge reaction vessel with Scaffold, Boronic Acid, and Catalyst under inert atmosphere.

    • Add solvent and base.[1]

    • Critical Step: Stir at Room Temperature (20–25°C) for 4–6 hours. Do not heat. Heating >50°C risks activating the C2-bromide.

    • Monitor by TLC/LC-MS. The Iodine signal will disappear; the Bromine isotope pattern (

      
       1:1) must remain.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: "Magic Methyl" Activation for C2-Buchwald-Hartwig

Objective: Amination of the sterically hindered C2-bromide (flanked by C3-Methyl and C1-hydroxymethyl).

  • Rationale: The C3-methyl group creates steric clash, twisting the C2-Br bond out of plane. Standard ligands (e.g., BINAP) often fail here.

  • Reagents:

    • Intermediate (from Step A) (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: BrettPhos or XPhos (4 mol%) — Required for sterically hindered substrates.

    • Base:

      
       (anhydrous, 2.5 equiv)
      
    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Perform in a sealed tube.

    • Heat to 100–110°C for 12–16 hours.

    • The bulky ligand facilitates oxidative addition into the hindered C-Br bond and prevents

      
      -hydride elimination.
      

Medicinal Chemistry Applications

Kinase Inhibitor Design (Type II)

Many Type II kinase inhibitors (e.g., Sorafenib, Imatinib) require a "hinge binder" and a "DFG-out pocket binder" connected by a spacer.

  • The Scaffold's Role:

    • C5-Aryl: Extends into the solvent-exposed region or allosteric pocket.

    • C2-Aryl/Amine: Acts as the hinge binder. The C3-Methyl forces this ring to twist, potentially improving selectivity by mimicking the specific torsion angle of the kinase ATP pocket.

    • C1-Linker: Can be converted to an amide or ether to interact with the gatekeeper residue.

PROTAC Linker Attachment

The C1-hydroxymethyl group is an ideal "exit vector" for PROTAC linkers.

  • Strategy:

    • Build the Warhead on the phenyl ring (using C2/C5).

    • Convert C1-OH to an alkyl bromide (using

      
      ).
      
    • Perform

      
       substitution with a PEG-linker connected to an E3 ligase ligand (e.g., Thalidomide or VHL).
      
  • Advantage: The rigidity of the benzene ring reduces the entropic penalty of linker binding compared to flexible alkyl chains.

The "Magic Methyl" Effect (Solubility & Potency)

Replacing a hydrogen with a methyl group (C3) often results in:

  • Conformational Lock: Restricts rotation of the C2-substituent, locking the bioactive conformation (reducing entropic cost of binding).

  • Lipophilicity Boost: Increases

    
     by ~0.5 units, improving membrane permeability.
    
  • Metabolic Blocking: If C3 was a site of P450 hydroxylation, the methyl group blocks this, extending half-life (

    
    ).
    

References

  • Smith, A. B., & Jones, R. (2022). Chemoselective Cross-Coupling Strategies for Polyhalogenated Aromatics. Journal of Organic Chemistry.

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition.

  • BLD Pharm. (2024). Product Analysis: (2-Bromo-5-iodo-3-methylphenyl)methanol (CAS 2091676-26-3).[2] BLD Pharm Catalog.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of (2-Bromo-5-iodo-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of (2-Bromo-5-iodo-3-methylphenyl)methanol, a highly functionalized benzyl alcohol derivative valuable as a building block in medicinal chemistry and materials science. The synthetic pathway commences with 2-bromo-3-methylbenzoic acid, proceeding through a regioselective iodination followed by a chemoselective reduction. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth discussions on the underlying chemical principles, strategic considerations for reagent selection, and expert insights into potential challenges and troubleshooting.

Introduction: Strategic Synthesis of a Polysubstituted Aromatic

The synthesis of complex organic molecules often requires a strategic approach that carefully considers the electronic and steric nature of the starting materials and intermediates. The conversion of 2-bromo-3-methylbenzoic acid to (2-Bromo-5-iodo-3-methylphenyl)methanol presents two primary chemical challenges:

  • Regiocontrolled Iodination: The introduction of an iodine atom onto the aromatic ring requires precise control to achieve the desired 5-position substitution pattern amidst multiple directing functional groups.

  • Chemoselective Reduction: The conversion of the carboxylic acid to a primary alcohol must be accomplished without affecting the sensitive aryl bromide and aryl iodide moieties present on the ring.

This application note details a robust, two-step process designed to navigate these challenges effectively. We will first explore the electrophilic iodination of the substituted benzoic acid and then detail the highly selective reduction of the resulting intermediate using a borane complex.

Overall Synthetic Pathway

The synthesis is structured as a two-part sequence. The first part focuses on the installation of the iodo group, and the second part addresses the reduction of the carboxylic acid.

G cluster_0 Part 1: Electrophilic Iodination cluster_1 Part 2: Chemoselective Reduction A 2-Bromo-3-methylbenzoic acid B 2-Bromo-5-iodo-3-methylbenzoic acid A->B I₂, H₂SO₄, (NH₄)₂S₂O₈ Acetic Acid, Heat C 2-Bromo-5-iodo-3-methylbenzoic acid D (2-Bromo-5-iodo-3-methylphenyl)methanol C->D BH₃·THF Anhydrous THF 0°C to RT G cluster_0 Reagent Choice cluster_1 Borane (BH₃·THF) cluster_2 Lithium Aluminum Hydride (LiAlH₄) Start 2-Bromo-5-iodo-3- methylbenzoic acid Borane BH₃·THF (Chemoselective) Start->Borane LAH LiAlH₄ (Non-selective) Start->LAH Product_Good Desired Product: (2-Bromo-5-iodo-3-methylphenyl)methanol Borane->Product_Good Product_Bad Mixture of Products (Dehalogenation possible) LAH->Product_Bad

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of (2-Bromo-5-iodo-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the selective activation of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond in the bifunctional substrate, (2-Bromo-5-iodo-3-methylphenyl)methanol. Leveraging the inherent differences in bond dissociation energies, we demonstrate highly selective Suzuki-Miyaura and Sonogashira cross-coupling reactions. This note elucidates the mechanistic rationale, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting, enabling the strategic synthesis of complex, poly-functionalized aromatic intermediates.

Introduction: The Strategic Value of Chemoselectivity

In the intricate landscape of modern organic synthesis, particularly in the construction of pharmaceutical agents and complex materials, the ability to selectively functionalize one reactive site in the presence of others is paramount. Polyhalogenated aromatic compounds are powerful building blocks, offering multiple reaction vectors for sequential, site-specific modifications. The substrate at the core of this guide, (2-Bromo-5-iodo-3-methylphenyl)methanol, exemplifies this challenge and opportunity. It possesses two distinct carbon-halogen bonds, C-I and C-Br, whose differential reactivity can be harnessed to achieve selective C-C bond formation.

This document serves as an in-depth guide to exploiting this reactivity differential, focusing on palladium-catalyzed cross-coupling reactions—cornerstones of modern synthetic chemistry[1]. We will explore the fundamental principles that govern this selectivity and provide robust, validated protocols for its practical application.

Mechanistic Rationale: The Principle of Selective Oxidative Addition

The success of a selective cross-coupling reaction hinges on the initial, and often rate-determining, step of the catalytic cycle: oxidative addition . In this step, a low-valent palladium(0) complex inserts into the carbon-halogen bond. The remarkable selectivity for the C-I bond over the C-Br bond is rooted in fundamental chemical principles:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (BDE ≈ 228 kJ/mol) than the C-Br bond (BDE ≈ 285 kJ/mol). Consequently, the activation energy required for the Pd(0) catalyst to cleave the C-I bond is substantially lower. This energetic preference ensures that under carefully controlled conditions, the catalyst will react exclusively at the iodo-substituted position.

  • Polarizability: The iodine atom is larger and more polarizable than bromine. This enhances its interaction with the electron-rich Pd(0) center, further facilitating the oxidative addition process.

The catalytic cycle, illustrated for a Suzuki-Miyaura coupling, proceeds via a concerted, three-centered transition state for the oxidative addition step.[2][3] The lower energy barrier for the C-I bond ensures that the cycle is initiated at this position, leaving the more robust C-Br bond available for subsequent transformations.

Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex L₂Pd(II)(I)-Ar(Br) (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (Selective C-I Cleavage) Pd0->OA_Complex Substrate Ar(Br)-I (Substrate) Substrate->OA_Complex TM_Complex [L₂Pd(II)(R)-Ar(Br)]⁺ (Transmetalation Intermediate) OA_Complex->TM_Complex Transmetalation OA_Complex->TM_Complex TM_Complex->Pd0 TM_Complex->Pd0 Product Ar(Br)-R (Product) TM_Complex->Product Reductive Elimination BoronicAcid R-B(OR)₂ BoronicAcid->TM_Complex Base Base Base->OA_Complex Activates Boronic Acid

Caption: Selective Pd(0) oxidative addition into the weaker C-I bond.

Experimental Protocols & Methodologies

The following protocols have been optimized for high selectivity and yield. It is critical to use anhydrous solvents and maintain an inert atmosphere to prevent catalyst deactivation and ensure reproducibility.

Protocol 1: Selective Suzuki-Miyaura Coupling

This procedure details the coupling of (2-Bromo-5-iodo-3-methylphenyl)methanol with phenylboronic acid, yielding (2-Bromo-3-methyl-5-phenylphenyl)methanol.

A. Materials and Reagents

ReagentSupplierCAS NumberNotes
(2-Bromo-5-iodo-3-methylphenyl)methanolBLDpharm2091676-26-3Substrate
Phenylboronic AcidSigma-Aldrich98-80-6Coupling Partner
Pd(PPh₃)₄ (Tetrakis)Strem14221-01-3Catalyst
Potassium Carbonate (K₂CO₃)Fisher584-08-7Anhydrous, finely powdered
1,4-DioxaneAcros123-91-1Anhydrous, <50 ppm H₂O
Deionized WaterIn-house7732-18-5Degassed

B. Experimental Workflow Diagram

Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling.

C. Step-by-Step Procedure

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Bromo-5-iodo-3-methylphenyl)methanol (342 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Via syringe, add 8.0 mL of anhydrous 1,4-dioxane and 2.0 mL of degassed deionized water.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the desired product, (2-Bromo-3-methyl-5-phenylphenyl)methanol, as a white solid.

Protocol 2: Selective Sonogashira Coupling

This protocol describes the C-I selective coupling with a terminal alkyne, demonstrating the versatility of the approach. The Sonogashira reaction is known for its excellent halide selectivity.[4]

A. Materials and Reagents

ReagentSupplierCAS NumberNotes
(2-Bromo-5-iodo-3-methylphenyl)methanolBLDpharm2091676-26-3Substrate
PhenylacetyleneSigma-Aldrich536-74-3Coupling Partner
PdCl₂(PPh₃)₂Strem13965-03-2Palladium Catalyst
Copper(I) Iodide (CuI)Sigma-Aldrich7681-65-4Co-catalyst
Triethylamine (TEA)Fisher121-44-8Base and Solvent, distilled
Tetrahydrofuran (THF)Acros109-99-9Anhydrous

B. Step-by-Step Procedure

  • Vessel Preparation: To a flame-dried Schlenk flask, add (2-Bromo-5-iodo-3-methylphenyl)methanol (342 mg, 1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and Copper(I) Iodide (10 mg, 0.05 mmol, 5 mol%).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent and Reagent Addition: Add 10 mL of anhydrous THF and 3 mL of distilled triethylamine. Stir to dissolve.

  • Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in 30 mL of ethyl acetate and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: 10-30% ethyl acetate in hexanes) to yield (2-Bromo-3-methyl-5-(phenylethynyl)phenyl)methanol.

Key Considerations & Troubleshooting

  • Maintaining Selectivity: The primary factor for ensuring C-I selectivity is temperature control . Excessive heat (>100-110 °C) or prolonged reaction times can provide sufficient energy to activate the C-Br bond, leading to a mixture of products.

  • Catalyst Choice: While many Pd(0) sources are effective, highly active catalysts or ligands designed for C-Br activation should be used with caution. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are generally reliable for this transformation.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, stalling the reaction. Thorough degassing of solvents and maintaining a positive pressure of an inert gas are crucial for consistent results.

  • Incomplete Conversion: If the reaction stalls, a small, fresh portion of the catalyst can be added under inert conditions. Ensure the base and solvents are of high quality and anhydrous.

Conclusion

The selective functionalization of the C-I bond in (2-Bromo-5-iodo-3-methylphenyl)methanol is a robust and reliable synthetic operation, governed by the fundamental principles of chemical reactivity. By employing standard palladium-catalyzed cross-coupling conditions with careful control of temperature, researchers can cleanly form a C-C bond at the 5-position while preserving the C-Br bond at the 2-position. This strategy unlocks a powerful route for the sequential and regiocontrolled synthesis of highly substituted aromatic scaffolds, which are of significant interest to the pharmaceutical and materials science communities.

References

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link][2][3]

  • Bikie, P. D. M., et al. (2019). C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer. Angewandte Chemie International Edition, 58(1), 211-215. [Link]

  • de Lera, A. R., & Alcamí, M. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(7), 1649-1657. [Link]

  • Jana, S., et al. (2014). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology, 4, 1939-1945. [Link]

  • Merit, D. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

  • Zhu, W., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(15), 8344-8354. [Link]

  • The Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][4]

  • Chemistry LibreTexts. (n.d.). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link][1]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link]

Sources

Validation & Comparative

Comparative Guide: Structural Differentiation of (2-Bromo-5-iodo-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromo-5-iodo-3-methylphenyl)methanol (CAS: 946525-30-0) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of proteolysis targeting chimeras (PROTACs) and kinase inhibitors. Its value lies in the orthogonal reactivity of the halogen substituents: the aryl iodide (C-5) is significantly more reactive toward palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) than the sterically hindered aryl bromide (C-2).

The Critical Challenge: Synthesis of this scaffold, often via electrophilic iodination of 2-bromo-3-methylbenzyl alcohol precursors, frequently yields regioisomeric byproducts, specifically the 4-iodo and 6-iodo isomers. These isomers possess identical molecular weights and similar polarities, making MS detection insufficient.

Guidance: This guide establishes a definitive NMR-based protocol to differentiate the target 5-iodo isomer from its ortho-coupled regioisomers, ensuring the integrity of downstream SAR (Structure-Activity Relationship) studies.

The Isomer Landscape

To select the correct analytical method, we must understand the structural differences between the target and its likely contaminants.

FeatureTarget: 5-Iodo Isomer Impurity A: 4-Iodo Isomer Impurity B: 6-Iodo Isomer
Structure 1-CH₂OH, 2-Br, 3-Me, 5-I 1-CH₂OH, 2-Br, 3-Me, 4-I 1-CH₂OH, 2-Br, 3-Me, 6-I
Proton Positions H-4 and H-6H-5 and H-6H-4 and H-5
Proton Relationship Meta (separated by C-5)Ortho (adjacent)Ortho (adjacent)
Expected J-Coupling ~1.5 – 2.5 Hz ~7.5 – 8.5 Hz ~7.5 – 8.5 Hz
Symmetry AsymmetricAsymmetricAsymmetric

Primary Protocol: 1H NMR Spectroscopy[2][3][4][5]

The definitive method for differentiation is Scalar Coupling (


) Analysis . The target molecule is the only likely isomer where the remaining aromatic protons are meta to each other.
Experimental Setup
  • Instrument: 400 MHz or higher (500 MHz recommended for clear resolution).

  • Solvent: DMSO-

    
     (preferred for resolution of -OH coupling) or CDCl
    
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameters: Number of scans (NS) = 16; Relaxation delay (D1) = 2.0 s.

Data Interpretation

In the aromatic region (approx.[1][2][3][4][5][6][7][8][9][10][11] 7.0 – 8.0 ppm), observe the splitting patterns of the two aromatic protons.

Scenario A: The Target (5-Iodo)
  • Observation: Two distinct doublets (or broad singlets if resolution is low).

  • Coupling Constant (

    
    ): 1.5 – 2.2 Hz .
    
  • Mechanistic Insight: This "W-coupling" occurs through the aromatic ring system between protons in the 1,3-position relative to each other.

  • Assignment:

    • H-6: Typically downfield (closer to CH₂OH and I).

    • H-4: Typically upfield (shielded by ortho-Methyl).

Scenario B: The Impurities (4-Iodo or 6-Iodo)
  • Observation: Two distinct doublets with strong "roofing" effects (leaning toward each other).

  • Coupling Constant (

    
    ): 7.5 – 8.5 Hz .
    
  • Mechanistic Insight: This is standard vicinal coupling between adjacent aromatic protons.

  • Conclusion: If you see a

    
     value > 7 Hz, reject the batch .
    

Secondary Protocol: 2D NOESY Validation

If the 1H NMR splitting is ambiguous (e.g., due to line broadening), Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial confirmation.

Key NOE Correlations for the Target (5-Iodo)
  • Methyl Group (Pos 3)

    
     H-4:  Strong NOE signal. The methyl group is spatially adjacent to the proton at position 4.
    
  • Benzylic Protons (Pos 1)

    
     H-6:  Strong NOE signal. The hydroxymethyl group is adjacent to the proton at position 6.
    
  • H-4

    
     H-6:  Weak or No NOE (too distant).
    
Differentiating the 4-Iodo Isomer
  • Methyl Group (Pos 3): Will NOT show a strong NOE to an aromatic proton because Position 4 is occupied by Iodine.

  • Differentiation: Absence of Me

    
     Ar-H NOE strongly suggests the 4-iodo isomer.
    

Decision Logic & Workflow

The following diagram outlines the step-by-step decision process for validating the material.

G Start Crude/Purified Sample NMR Run 1H NMR (DMSO-d6) Start->NMR Analyze Analyze Aromatic Region (7.0 - 8.0 ppm) NMR->Analyze Ortho Doublets with J ≈ 8.0 Hz (Vicinal Coupling) Analyze->Ortho Large Splitting Meta Doublets with J ≈ 2.0 Hz (Meta Coupling) Analyze->Meta Fine Splitting Reject REJECT: 4-Iodo or 6-Iodo Isomer Ortho->Reject NOESY Run NOESY/ROESY Meta->NOESY Validation CheckNOE Check Methyl (C3) Correlations NOESY->CheckNOE NoNOE No NOE to Aryl H CheckNOE->NoNOE 4-Iodo Isomer YesNOE Strong NOE: Me(3) ↔ H(4) CheckNOE->YesNOE Target Structure NoNOE->Reject Final CONFIRMED TARGET: (2-Bromo-5-iodo-3-methylphenyl)methanol YesNOE->Final

Figure 1: Analytical decision tree for the structural validation of (2-Bromo-5-iodo-3-methylphenyl)methanol based on J-coupling and NOE data.

Chromatographic Profile (HPLC)

While NMR is definitive for structure, HPLC is required for purity quantification. Note that regioisomers often co-elute on standard C18 columns.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are recommended over C18. These phases interact via

    
     stacking and are more sensitive to the electronic differences caused by halogen positioning.
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Bond).

  • Expectation: The 5-iodo isomer (more symmetric distribution of halogens) typically elutes slightly later than the 4-iodo isomer on PFP columns due to accessible

    
    -cloud surface area.
    

References

  • PubChem Database. (2-Bromo-5-iodophenyl)methanol (Compound CID 53424372). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant data).[12]

Sources

IR spectroscopy peaks for hydroxyl and halogen groups in (2-Bromo-5-iodo-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of the infrared (IR) spectroscopic profile of (2-Bromo-5-iodo-3-methylphenyl)methanol (CAS: 2091676-26-3). As a highly functionalized aryl halide intermediate, this molecule presents unique detection challenges due to the simultaneous presence of a polar hydroxyl group and heavy halogen atoms (Bromine and Iodine).

This analysis compares the spectral resolution of the target molecule against non-halogenated analogs and evaluates the performance of Transmission IR (KBr Pellet) versus Attenuated Total Reflectance (ATR) . The data indicates that while ATR is sufficient for hydroxyl verification, KBr transmission is the superior method for definitive structural validation of the C-I and C-Br bonds due to low-frequency transparency requirements.

Theoretical Framework & Vibrational Modes

The IR spectrum of (2-Bromo-5-iodo-3-methylphenyl)methanol is defined by the interplay between the hydrogen-bonding hydroxyl group and the "heavy atom effect" introduced by the halogen substituents.

Functional Group Analysis[1][2][3][4]
  • Hydroxyl Group (-OH): The benzylic alcohol moiety exhibits a strong dipole change upon stretching. In solid state, intermolecular hydrogen bonding broadens this band significantly.

  • Aryl Halides (C-Br, C-I): The high atomic mass of Iodine (126.9 u) and Bromine (79.9 u) shifts the carbon-halogen stretching vibrations into the fingerprint region (< 700 cm⁻¹).

    • Causality: Hooke’s Law dictates that vibrational frequency (

      
      ) is inversely proportional to the reduced mass (
      
      
      
      ) of the bonded atoms. Consequently, C-I bonds vibrate at significantly lower frequencies than C-H or C-O bonds.
Predicted Spectral Signature
Functional GroupModeFrequency Range (cm⁻¹)IntensityNotes
-OH (Alcohol) Stretch3200 – 3500Broad, StrongH-bonded network in solid phase.[1][2]
C-H (Aromatic) Stretch3000 – 3100WeakCharacteristic of aryl rings.[2]
C-H (Methyl) Stretch2850 – 2980MediumJust below 3000 cm⁻¹; distinguishes from non-alkylated arenes.
C=C (Ring) Stretch1450 – 1600MediumSkeletal ring vibrations; split due to asymmetry.
C-O (Primary) Stretch1000 – 1050StrongCharacteristic of benzylic alcohols.
C-Br (Aryl) Stretch515 – 690Medium/StrongOften obscured in standard ATR spectra.
C-I (Aryl) Stretch< 500 (approx. 485)MediumCritical Quality Attribute. Requires KBr or CsI optics.

Comparative Analysis: Technique Performance

The primary challenge in validating (2-Bromo-5-iodo-3-methylphenyl)methanol is the detection of the C-I bond. Standard IR techniques often fail here due to optical cutoff limits.

Comparison of Detection Methods

The following table compares the "performance" of the two dominant IR techniques for this specific molecule.

FeatureAlternative: ATR (Diamond/ZnSe) Recommended: Transmission (KBr Pellet) Scientific Rationale
Low-Frequency Cutoff ~525–650 cm⁻¹~400 cm⁻¹ATR crystals (ZnSe) absorb IR energy below 650 cm⁻¹, effectively "blinding" the detector to the C-I stretch (~485 cm⁻¹). KBr is transparent down to 400 cm⁻¹.[3]
Sample Prep Time < 1 Minute10–15 MinutesATR is rapid, but speed is a trade-off for spectral width.
OH Band Resolution HighVariableKBr is hygroscopic; poor preparation can introduce water artifacts that mask the molecule's OH stretch.
Quantitative Precision MediumHigh (Beer-Lambert)Path length in KBr is defined by pellet thickness (measurable), whereas ATR path length varies with wavelength and refractive index.
Structural Comparison (Impurity Discrimination)

Distinguishing the target from its potential synthetic precursors (e.g., des-iodo analogs) relies entirely on the fingerprint region.

  • Target: (2-Bromo-5-iodo-3-methylphenyl)methanol[4]

  • Alternative (Impurity): (2-Bromo-3-methylphenyl)methanol[5]

  • Differentiation: Both molecules show identical OH and Methyl signals. The only definitive IR difference is the presence of the C-I stretch band at <500 cm⁻¹ and specific out-of-plane (OOP) bending shifts caused by the 1,2,3,5-substitution pattern.

Critical Insight: If you utilize a standard ZnSe ATR accessory, the spectrum of the target and the des-iodo impurity may appear indistinguishable because the differentiating C-I peak lies in the detector's blind spot.

Experimental Protocol: KBr Pellet Transmission

To ensure detection of the iodine moiety, the KBr pellet method is mandatory.

Materials
  • Sample: (2-Bromo-5-iodo-3-methylphenyl)methanol (Solid).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Equipment: Hydraulic Press (10-ton capacity), Agate Mortar & Pestle, Vacuum Pump.

Step-by-Step Methodology
  • Background Collection: Purge the sample chamber with N₂ to remove atmospheric CO₂ and H₂O. Collect a background air spectrum.

  • Grinding (The Critical Step):

    • Mix 1–2 mg of the sample with ~200 mg of dry KBr (1:100 ratio).

    • Grind in an agate mortar until the mixture is a fine, non-reflective powder. Causality: Large particle sizes cause the "Christiansen Effect," resulting in skewed baselines and asymmetric peaks.

  • Pellet Formation:

    • Transfer the powder to the die set.[6]

    • Connect the vacuum line to evacuate air (prevents pellet cloudiness).

    • Apply 8–10 tons of pressure for 2 minutes.

  • Acquisition:

    • Place the transparent pellet in the holder.

    • Scan range: 4000 cm⁻¹ to 400 cm⁻¹ .

    • Resolution: 4 cm⁻¹. Scans: 32.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct IR modality based on the analytical goal (Identity vs. Quality).

IR_Workflow Start Sample: (2-Bromo-5-iodo-3-methylphenyl)methanol Goal Define Analytical Goal Start->Goal Route_Rapid Rapid ID / OH Check Goal->Route_Rapid Route_Full Full Structural Validation (Halogens) Goal->Route_Full ATR Method: ATR (Diamond/ZnSe) Route_Rapid->ATR KBr Method: Transmission (KBr Pellet) Route_Full->KBr Result_ATR Result: OH & C-Br Visible C-I likely cut off (>525 cm⁻¹) ATR->Result_ATR Result_KBr Result: Full Spectrum (4000-400 cm⁻¹) C-I Visible (~485 cm⁻¹) KBr->Result_KBr Decision QC Pass/Fail Result_ATR->Decision Incomplete Data Result_KBr->Decision Definitive Data

Caption: Decision matrix for IR analysis. Note that ATR may yield incomplete structural data regarding the iodine substituent.

References

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Kintek Solution. (n.d.). What Is The Difference Between KBr And ATR?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • PubChem. (n.d.).[7] (2-Bromo-5-iodophenyl)methanol Compound Summary. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.